molecular formula C6H10ClNO B2497911 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone CAS No. 2168391-80-6

3-(Chloromethyl)-1,3-dimethyl-2-azetidinone

Cat. No.: B2497911
CAS No.: 2168391-80-6
M. Wt: 147.6
InChI Key: PRUVHEIBYOLAAG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,3-dimethyl-2-azetidinone is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group attached to the nitrogen atom of the azetidinone ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-2-azetidinone with chloromethylating agents under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(Chloromethyl)-1,3-dimethyl-2-azetidinone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Chloromethyl)-1,3-dimethyl-2-azetidinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,3-dimethyl-2-azetidinone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer properties, where the compound disrupts essential biological processes in target cells.

Comparison with Similar Compounds

3-(Chloromethyl)-1,3-dimethyl-2-azetidinone can be compared with other similar compounds such as:

    2-(Chloromethyl)-1,3-dimethyl-2-azetidinone: This compound has a similar structure but with the chloromethyl group attached to a different position on the azetidinone ring.

    3-(Chloromethyl)-1,3-dimethyl-2-pyrrolidinone: This compound has a five-membered lactam ring instead of a four-membered azetidinone ring.

    3-(Chloromethyl)-1,3-dimethyl-2-oxazolidinone: This compound contains an oxygen atom in the ring, making it an oxazolidinone rather than an azetidinone.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(chloromethyl)-1,3-dimethylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-6(3-7)4-8(2)5(6)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUVHEIBYOLAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168391-80-6
Record name 3-(chloromethyl)-1,3-dimethylazetidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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